3-(4-Chlorophenyl)-2'-fluoropropiophenone
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Overview
Description
3-(4-Chlorophenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group and a fluorophenyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This method uses 4-chlorobenzoyl chloride and 2-fluoropropiophenone as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+2-FluoropropiophenoneAlCl33-(4-Chlorophenyl)-2’-fluoropropiophenone
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-2’-fluoropropiophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for reagent addition and temperature control further enhances the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-2’-fluorobenzoic acid.
Reduction: Formation of 3-(4-Chlorophenyl)-2’-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-2’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2’-fluoropropiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2’-fluorobenzophenone
- 3-(4-Chlorophenyl)-2’-fluoroacetophenone
- 3-(4-Chlorophenyl)-2’-fluorobutyrophenone
Comparison
Compared to similar compounds, 3-(4-Chlorophenyl)-2’-fluoropropiophenone is unique due to the presence of both a chlorophenyl and a fluorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSRCDTUUANEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644486 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-23-3 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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